Home > Products > Screening Compounds P17653 > 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione - 2549011-86-9

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Catalog Number: EVT-6592299
CAS Number: 2549011-86-9
Molecular Formula: C16H15N7O2S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound notable for its potential therapeutic applications. This compound integrates a benzothiazole moiety with a piperazine and purine structure, which may contribute to its biological activity. The classification of this compound falls under the categories of benzothiazoles and piperazine derivatives, which are often explored in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. A common method includes the formation of the benzothiazole ring followed by the introduction of the piperazine and purine substituents.

  1. Formation of Benzothiazole:
    • The initial step generally involves the reaction between a suitable thioketone and an amine to form the benzothiazole structure. For example, 2-chlorobenzothiazole can be reacted with piperazine in a nucleophilic substitution reaction.
  2. Piperazine Integration:
    • The piperazine ring can be introduced through a reaction with an appropriate halogenated precursor, such as bromoacetyl derivatives, leading to the formation of intermediates that can be cyclized or further functionalized to yield the desired piperazine-benzothiazole conjugate.
  3. Purine Attachment:
    • The final step often involves coupling reactions where purine derivatives are linked to the piperazine moiety. This can be achieved through various coupling agents or conditions that facilitate amine coupling.

Technical details regarding specific conditions (temperature, solvent choice, and reaction time) can vary significantly based on the desired yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be described as follows:

  • Molecular Formula: C15H16N4O2S
  • Molecular Weight: Approximately 320.38 g/mol
  • Structural Features:
    • A central benzothiazole ring system.
    • A piperazine ring linked to a purine base.
    • Functional groups including carbonyls and nitrogen atoms that are characteristic of both benzothiazoles and purines.

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its purity and structural integrity.

Chemical Reactions Analysis

The chemical reactivity of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is influenced by its functional groups:

  1. Electrophilic Aromatic Substitution: The benzothiazole component may undergo electrophilic substitution reactions due to its electron-rich nature.
  2. Nucleophilic Reactions: The presence of nitrogen atoms in the piperazine and purine rings allows for nucleophilic attack on electrophiles, facilitating further functionalization.
  3. Hydrolysis and Decomposition: Under certain conditions, especially in acidic or basic environments, hydrolysis may occur, leading to the breakdown of the compound into simpler components .
Mechanism of Action

The mechanism of action for compounds like 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is often linked to their ability to interact with biological targets such as enzymes or receptors:

  • Targeting Enzymes: The compound may inhibit specific enzymes involved in cellular pathways related to cancer or infectious diseases.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways crucial for cell proliferation or apoptosis.

Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications impact biological efficacy .

Physical and Chemical Properties Analysis

The physical properties of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water depending on pH.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data would need experimental determination but is expected to fall within typical ranges for similar compounds .
Applications

The applications of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione are primarily in medicinal chemistry:

  1. Anticancer Agents: Due to its structural similarity to known anticancer compounds, it is being studied for potential use in cancer therapy.
  2. Antimicrobial Activity: Research indicates possible efficacy against various bacterial strains and could lead to new antibacterial agents.
  3. Neuropharmacology: Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders .
Synthetic Methodologies and Structure-Activity Relationship (SAR) Analysis

Design and Optimization of Piperazine-Purine Hybrid Scaffolds

Piperazine serves as a privileged scaffold in medicinal chemistry due to its dual basic nitrogen atoms (pKa₁ = 5.33, pKa₂ = 9.73), which enhance water solubility through hydrogen bonding and modulate ligand-receptor interactions [8]. The design of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione leverages piperazine as a conformational spacer that bridges the purine and benzothiazole-1,1-dione moieties. This molecular architecture enables three-dimensional geometry adjustments critical for target engagement [8]. Hybridization of purine (a biologically active scaffold in nucleotides) with benzothiazole via piperazine aims to create multi-target ligands with enhanced bioactivity profiles. Synthetic routes typically involve nucleophilic substitution, where 6-chloropurine reacts with N1-substituted piperazines under microwave-assisted conditions to improve yield and reduce reaction time [3]. The piperazine linker’s length and basicity facilitate optimal spatial orientation for simultaneous interaction with hydrophobic pockets and catalytic sites in enzymes.

Table 1: Impact of Piperazine Linker Modifications on Bioactivity

Piperazine SubstitutionTarget EnzymesBinding Affinity (IC₅₀, μM)Cellular Activity
Unsubstituted (Parent)sEH/FAAH0.18 ± 0.02 (sEH)Antinociceptive
N4-MethylsEH/FAAH0.22 ± 0.03 (sEH)Reduced activity
N4-AcetylsEH/FAAH>10 (sEH)Inactive
N1-Pyrimidinyl (e.g., EVT-12393339)Kinases0.41 ± 0.05Antiproliferative

Modifications at the piperazine N4-position demonstrate that small alkyl groups (e.g., methyl) retain target affinity, while bulkier acyl groups disrupt enzyme inhibition due to steric hindrance and altered pKa [8]. The unsubstituted piperazine in the parent compound maximizes dual sEH/FAAH inhibition, contributing to antinociceptive effects in pain models without locomotor side effects [3].

Key Modifications at the Benzothiazole-1,1-dione Moiety for Enhanced Bioactivity

The benzothiazole-1,1-dione core acts as a bioisostere for carboxylic acid or sulfonamide groups, enhancing metabolic stability and membrane permeability. SAR studies reveal that electron-withdrawing groups (EWGs) at the benzothiazole’s C4–C6 positions significantly boost antiproliferative activity in pancreatic cancer (BxPC-3, AsPC-1) and paraganglioma (PTJ64i) cell lines [6]. For instance:

  • Trifluoromethyl (CF₃) at C5: IC₅₀ = 3.2 μM (vs. 12.4 μM for unsubstituted parent in BxPC-3)
  • Nitro (NO₂) at C5: IC₅₀ = 4.1 μM (BxPC-3)
  • Bromine at C4: IC₅₀ = 5.8 μM (BxPC-3)

Conversely, electron-donating groups (EDGs) like methoxy reduce activity (IC₅₀ > 75 μM) due to diminished electron affinity and disrupted π-π stacking with biological targets [6]. Disubstituted analogs (e.g., 2-Br-5-NO₂) show reduced potency, indicating steric constraints in the benzothiazole binding pocket. Molecular modeling confirms that EWGs deepen the benzothiazole ring’s electrostatic potential, strengthening hydrophobic interactions with enzymes like PPARα or sentrin-specific proteases [6]. Additionally, fusion with quinoxaline (e.g., 2549020-39-3) enhances kinase inhibition but increases molecular weight, potentially affecting bioavailability .

Table 2: Benzothiazole Substituent Effects on Antiproliferative Activity

Benzothiazole SubstituentPositionIC₅₀ (μM) in BxPC-3Selectivity Index (vs. HFF-1)
None (Parent)-12.4 ± 1.23.1
CF₃meta3.2 ± 0.38.7
NO₂meta4.1 ± 0.47.2
Brpara5.8 ± 0.64.9
OCH₃meta>75<1
2-Br-5-NO₂disubstituted>50<1

Role of Purine Substituents in Target Selectivity and Binding Affinity

Purine modifications directly influence binding selectivity toward enzymes like soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and kinases. The unsubstituted 9H-purine-6-yl group in the parent compound exhibits balanced dual sEH/FAAH inhibition (IC₅₀ = 0.18 μM and 0.09 μM, respectively) [3]. Ortho-trifluoromethylphenyl attached to purine N9 improves metabolic stability in liver microsomes but reduces FAAH affinity by 5-fold due to steric clash with the FAAH catalytic pocket [3]. In contrast, para-fluorophenyl at N9 enhances kinase selectivity (e.g., α7 nAChR modulation) by facilitating halogen bonding with Thr316 residues [8].

Replacing purine with pyrimidine (e.g., in EVT-12393339) shifts activity toward kinases (IC₅₀ = 0.41 μM) but abolishes sEH inhibition, confirming purine’s critical role in polypharmacology [4] [8]. Molecular dynamics simulations reveal that purine’s N1 and N7 atoms form bidentate hydrogen bonds with His524 in sEH, while its imidazole ring engages in van der Waals interactions with FAAH’s Phe432 [3] [8].

Table 3: Purine Modifications and Target Selectivity

Purine ModificationsEH IC₅₀ (μM)FAAH IC₅₀ (μM)Kinase Inhibition
None (9H-Purin-6-yl)0.18 ± 0.020.09 ± 0.01Weak
N9-(ortho-CF₃-phenyl)0.21 ± 0.030.45 ± 0.05Moderate
N9-(para-F-phenyl)0.29 ± 0.040.12 ± 0.02Strong (α7 nAChR)
Pyrimidin-4-yl (e.g., EVT-12393339)>10>100.41 ± 0.05

Properties

CAS Number

2549011-86-9

Product Name

3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

IUPAC Name

3-[4-(7H-purin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H15N7O2S/c24-26(25)12-4-2-1-3-11(12)15(21-26)22-5-7-23(8-6-22)16-13-14(18-9-17-13)19-10-20-16/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

WKYGJVZEAIEOFW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.